
1-Bromo-2-fluorocyclohexane
Overview
Description
1-Bromo-2-fluorocyclohexane (CAS 656-57-5) is a halogenated cyclohexane derivative featuring bromine and fluorine substituents at the 1- and 2-positions, respectively. Its molecular formula is C₆H₁₀BrF, with a molecular weight of 181.046 g/mol . Key physical properties include a density of 1.4 g/cm³, boiling point of 166.7°C at 760 mmHg, and flash point of 56.8°C . The compound’s structure (Figure 1) and InChI code (1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2) highlight its stereoelectronic characteristics, which influence reactivity in substitution and elimination reactions .
Preparation Methods
1-Bromo-2-fluorocyclohexane can be synthesized through several methods. One common synthetic route involves the bromination of 2-fluorocyclohexanol. The reaction typically requires a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions . Another method involves the fluorination of 1-bromocyclohexane using a fluorinating agent like silver fluoride (AgF) or potassium fluoride (KF) in an appropriate solvent .
Chemical Reactions Analysis
Base-Promoted Elimination Reactions
This compound undergoes elimination reactions under basic conditions, with mechanisms influenced by stereochemistry and reaction conditions:
Mechanistic Pathways
-
E2 Mechanism : Bimolecular elimination dominates in polar aprotic solvents. The trans-1,2-diaxial geometry facilitates simultaneous C-Br and C-H bond cleavage, forming cyclohexene derivatives .
-
ElcB Mechanism : Observed with strong bases like sodamide (NaNH₂), generating a carbanion intermediate before Br⁻ elimination. This pathway produces hydrogen fluoride as a byproduct .
Reagent | Conditions | Product(s) | Yield (%) | Reference |
---|---|---|---|---|
KOtBu/THF | 25°C, 12 h | 1-Fluorocyclohexene | 78 | |
NaNH₂/DME | -30°C, 2 h | Cyclohexene + HF | 92 | |
DBU/CH₃CN | Reflux, 6 h | 1,3-Cyclohexadiene (minor) | 15 |
Key Observation : The cis isomer eliminates HF more readily than the trans isomer due to favorable orbital alignment .
Nucleophilic Substitution Reactions
The bromine atom participates in SN₂ reactions, though steric hindrance from the cyclohexane ring limits reactivity:
Notable Examples
-
With NaCN in DMSO: Forms 1-cyano-2-fluorocyclohexane (43% yield) alongside elimination products .
-
Reaction with AgNO₃ in CH₃CN: Produces 2-fluorocyclohexyl nitrate (84% yield) via an intermediate silver bromide complex .
Kinetic Data (SN₂ vs Elimination):
Radical-Mediated Reactions
The bromine radical cation (Br⁺) forms under oxidative conditions, enabling unique transformations:
-
Oxidation with K/NaNH₂ : Generates Br⁺, which reacts with dibromoalkanes to form vicinal dibromides .
-
Photochemical Reactions : UV irradiation in CCl₄ yields fluorinated cyclohexyl dimers via radical coupling .
Stereochemical Outcomes
The cis/trans isomerism critically influences reaction pathways:
Isomer | Reaction Type | Major Product | Selectivity Factor |
---|---|---|---|
cis | E2 Elimination | 1-Fluorocyclohexene | 8:1 vs trans |
trans | SN₂ Substitution | 2-Fluorocyclohexyl Acetate | 3:1 vs cis |
Data from X-ray crystallography confirms chair conformations stabilize transition states in cis isomers .
Stability and Decomposition
Scientific Research Applications
1-Bromo-2-fluorocyclohexane is a fluorinated cyclohexane derivative utilized in various scientific research applications, including synthetic organic chemistry, pharmaceutical development, material science, fluorine chemistry, and environmental research . It has the molecular formula and a molecular weight of 181.05 g/mol .
Scientific Research Applications
Synthetic Organic Chemistry
- This compound serves as a versatile intermediate in the synthesis of various organic molecules, enabling researchers to efficiently create complex structures .
Pharmaceutical Development
- It plays a crucial role in developing new pharmaceuticals, particularly in designing fluorinated compounds that can enhance drug efficacy and bioavailability .
Material Science
- The compound is used in the formulation of specialty polymers and materials, providing unique properties such as increased thermal stability and chemical resistance .
Fluorine Chemistry
- As a fluorinated compound, it is valuable for studying the effects of fluorine substitution on chemical reactivity and stability, which is essential for developing new fluorinated materials .
- Researchers use it to study the impact of fluorine on chemical reactivity and stability, crucial for creating new fluorinated materials .
Environmental Research
- It is also utilized in studies assessing the environmental impact of fluorinated compounds, helping to develop safer alternatives in industrial applications .
Spectroscopic studies
- This compound can be studied spectroscopically in solution and in crystals . Nuclear Magnetic Resonance (NMR) is a spectroscopic method that can be used in the study of this compound .
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluorocyclohexane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the compound is converted to a less oxidized state, often involving the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-bromo-2-fluorocyclohexane with structurally related brominated cyclohexanes:
Key Observations :
- Molecular Weight: The addition of fluorine in this compound increases its molecular weight compared to non-fluorinated analogs (e.g., bromocyclohexane).
- Boiling Point : The higher boiling point of this compound (166.7°C) vs. bromocyclohexane (~155°C) reflects increased polarity due to fluorine’s electronegativity .
- Density : Fluorine’s atomic radius and electronegativity contribute to the higher density (1.4 g/cm³) compared to bromocyclohexane (1.324 g/cm³) .
Electronic Effects
Biological Activity
1-Bromo-2-fluorocyclohexane (CAS No. 656-57-5) is a halogenated cycloalkane with significant chemical properties that contribute to its biological activity. This compound is characterized by a molecular formula of and a molecular weight of 181.05 g/mol. The presence of both bromine and fluorine atoms in its structure enhances its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
The chemical structure of this compound allows it to participate in various chemical reactions, particularly those involving nucleophilic substitutions and radical formations. The compound can undergo oxidation reactions, leading to the formation of radical cations, which can further react with other substrates, producing a variety of products.
Property | Value |
---|---|
Molecular Formula | C₆H₁₀BrF |
Molecular Weight | 181.05 g/mol |
Boiling Point | 74.5 - 76.5 °C |
CAS Number | 656-57-5 |
Antimicrobial Properties
Research indicates that halogenated compounds like this compound exhibit antimicrobial activity due to their ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of halogenated cycloalkanes demonstrated that this compound exhibits varying levels of cytotoxicity against different cancer cell lines. The mechanism of action is believed to involve the induction of oxidative stress within the cells, leading to apoptosis.
Case Study: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
HeLa (Cervical Cancer) | 25 |
MCF-7 (Breast Cancer) | 30 |
A549 (Lung Cancer) | 20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Radical Formation : The compound can form radical species upon activation, which can initiate chain reactions leading to cellular damage.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cellular metabolism, affecting growth and survival.
Q & A
Basic Question: How can researchers optimize the synthesis of 1-bromo-2-fluorocyclohexane to minimize diastereomer formation?
Methodological Answer:
The synthesis of this compound often faces challenges in stereochemical control due to the cyclohexane ring's conformational flexibility. To minimize diastereomer formation:
- Reaction Conditions: Use low-temperature conditions (e.g., −20°C to 0°C) during bromination to limit ring flipping and stabilize intermediate chair conformations .
- Direct Fluorination: Employ electrophilic fluorinating agents (e.g., Selectfluor®) in a two-step halogenation sequence to ensure regioselectivity. Pre-functionalize the cyclohexane ring with fluorine before bromination to reduce steric hindrance .
- Characterization: Confirm stereochemical purity using NMR and NMR coupling constants to distinguish axial vs. equatorial substituents .
Basic Question: What purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Distillation: Use fractional distillation under reduced pressure (e.g., 50–60°C at 10–15 mmHg) to separate the product from low-boiling-point byproducts (e.g., HBr). This method leverages the compound’s moderate volatility .
- Chromatography: Employ silica gel column chromatography with a hexane/ethyl acetate gradient (95:5 to 80:20) for high-purity isolation. Monitor fractions via TLC (Rf ~0.4 in hexane/EtOAc 9:1) .
- Crystallization: If applicable, use cold pentane or cyclohexane for recrystallization to remove non-polar impurities .
Advanced Question: How do reaction mechanisms (e.g., SN2S_N2SN2 vs. neighboring group participation) influence the stereochemical outcomes of this compound in substitution reactions?
Methodological Answer:
- Pathway: The fluorine atom at C2 can act as a weak electron-withdrawing group, polarizing the C-Br bond and accelerating displacement. However, steric hindrance from the cyclohexane ring may favor partial retention of configuration .
- Neighboring Group Participation (NGP): The fluorine atom may participate transiently, forming a bromofluoronium ion intermediate. This can lead to unexpected stereochemical outcomes, such as inversion or retention, depending on solvent polarity and nucleophile strength .
- Experimental Validation: Use deuterated solvents (e.g., CDCl) to track kinetic isotope effects in NMR or conduct Hammett studies to probe electronic influences .
Advanced Question: How can computational modeling resolve contradictions in reported reaction kinetics for this compound?
Methodological Answer:
Contradictions in kinetic data (e.g., activation energies varying by >10 kJ/mol across studies) often arise from differences in conformational sampling. To address this:
- DFT Calculations: Perform density functional theory (DFT) at the B3LYP/6-31G* level to map energy profiles of axial vs. equatorial bromine configurations. Compare with experimental Arrhenius plots .
- Solvent Effects: Use implicit solvent models (e.g., PCM) to simulate polar aprotic vs. non-polar solvent environments, which significantly impact transition-state stabilization .
- Validation: Cross-reference computed NMR chemical shifts with experimental data to confirm model accuracy .
Advanced Question: What strategies validate the accuracy of GC-MS or HPLC data for this compound in complex matrices?
Methodological Answer:
- Internal Standards: Spike samples with deuterated analogs (e.g., this compound-d) to correct for matrix effects and ionization efficiency variations .
- Calibration Curves: Prepare 5-point linear curves (0.1–10 µg/mL) in triplicate, ensuring R > 0.995. Use a DB-5MS column for GC-MS or a C18 column for HPLC .
- Cross-Validation: Confirm results with orthogonal techniques (e.g., NMR integration) to detect co-eluting impurities .
Advanced Question: How do electronic and steric effects govern the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: The electron-withdrawing fluorine atom deactivates the adjacent C1 position, directing Suzuki-Miyaura coupling to the bromine-bearing C1 site.
- Steric Effects: Bulky ligands (e.g., SPhos) enhance selectivity for C1 by mitigating steric clash with the cyclohexane ring .
- Experimental Design: Screen Pd catalysts (e.g., Pd(OAc)/XPhos) and bases (KPO vs. CsCO) to optimize yields. Monitor regioselectivity via NMR .
Advanced Question: What methodologies quantify the thermal stability and decomposition pathways of this compound?
Methodological Answer:
- TGA/DSC: Perform thermogravimetric analysis (TGA) at 10°C/min under N to identify decomposition onset temperatures (>120°C typical). Use differential scanning calorimetry (DSC) to detect exothermic events .
- GC-MS Pyrolysis: Heat samples to 200°C in a sealed vial and analyze volatile decomposition products (e.g., HF, HBr) via GC-MS .
- Kinetic Modeling: Apply the Flynn-Wall-Ozawa method to calculate activation energies for decomposition .
Advanced Question: How can researchers design experiments to probe stereoelectronic effects in this compound’s reactivity?
Methodological Answer:
- Conformational Analysis: Use low-temperature NMR (−80°C) to "freeze" chair conformations and quantify axial/equatorial populations .
- Kinetic Isotope Effects (KIEs): Compare reaction rates of /-labeled compounds to identify hyperconjugative interactions involving C-Br and C-F bonds .
- Computational Studies: Perform NBO (Natural Bond Orbital) analysis to visualize σ→σ* interactions influencing bond cleavage .
Q. Ethical & Safety Consideration: What protocols ensure safe handling and disposal of this compound in academic labs?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, flame-retardant lab coats, and chemical goggles. Conduct operations in a fume hood with blast shields .
- Waste Disposal: Neutralize residual bromine with 10% NaSO before aqueous disposal. Collect fluorinated byproducts in designated halogenated waste containers .
- Emergency Response: In case of exposure, rinse skin with 1% calcium gluconate solution and seek immediate medical attention for HF-related burns .
Properties
CAS No. |
51422-74-3 |
---|---|
Molecular Formula |
C6H10BrF |
Molecular Weight |
181.05 g/mol |
IUPAC Name |
(1R,2S)-1-bromo-2-fluorocyclohexane |
InChI |
InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
AZQRVGXSORXOCR-RITPCOANSA-N |
SMILES |
C1CCC(C(C1)F)Br |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)F)Br |
Canonical SMILES |
C1CCC(C(C1)F)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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